乙基 N-(2-氯苄基)草酰胺酸酯

描述

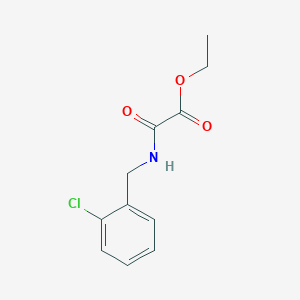

Ethyl N-(2-chlorobenzyl)oxamate is a chemical compound. It is a derivative of oxamic acid, which is the carboxylate anion of oxamic acid . Oxamic acid has a molecular formula of C2H2NO3− and is an isosteric form of pyruvate . Salts and esters of oxamic acid are known collectively as oxamates .

Synthesis Analysis

The synthesis of monoalkyl oxalates, which includes ethyl N-(2-chlorobenzyl)oxamate, can be achieved through the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .Chemical Reactions Analysis

The chemistry of carbamoyl radicals generated from oxamic acids is a recent development . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .科学研究应用

结构与分子研究

- 结构分析: 乙基草酰胺酸酯基团,如在二乙基 N,N':N,N'-双(乙烯)二草酰胺酸酯等化合物中发现的,表现出有趣的结构性质。这种与乙基 N-(2-氯苄基)草酰胺酸酯相关的化合物,具有非平面的乙基草酰胺酸酯基团,具有几乎垂直的羰基,通过 C-H...O 相互作用形成超分子带 (Martínez-Martínez 等人,2004 年).

生化研究

- 生化效应: 对乙基 N-N-苄基-甲基-草酰胺酸酯(一种相关化合物)的研究表明,在多房棘球蚴包虫和易感宿主肝脏中具有显着的生化效应。该化合物抑制乳酸脱氢酶活性,导致寄生虫的超微结构发生变化,并改变肝脏酶和葡萄糖/糖原浓度 (Sarciron 等人,1990 年).

化学合成

- 合成应用: 乙基 N-(2-氯苄基)草酰胺酸酯已被用于 N-芳基草酰胺酸酯的合成,展示了其在有机合成中的用途。使用乙基 2-重氮乙酰乙酸酯作为烷基化剂和双铑四乙酸盐作为催化剂,将 N-烷基化苯胺转化为 N-芳基草酰胺酸酯,证明了该化合物在创建复杂有机结构中的适用性 (Zhu 等人,2013 年).

晶体工程

- 晶体工程: 草酰胺酸根阴离子是乙基 N-(2-氯苄基)草酰胺酸酯的一个组成部分,是晶体工程中氢键结构的多功能构建块。该阴离子能有效形成低维氢键支架,有助于开发具有独特结构性质的材料 (Aakeröy 等人,1996 年).

无机化学

- 无机配合物的合成: 乙基草酰胺酸酯用于合成无机草酰胺酸配合物,包括聚合的 μ-草酰胺酸(-2)配合物和单体的草酰胺酸(-1)配合物,突出了其在无机化学中的作用 (Veltsistas 等人,1990 年).

催化

- 催化应用: 一项研究报告了一种改进的乙二醇合成方法,使用涉及草酰胺酸酯的两步氧化羰基化和氢化顺序。这展示了乙基 N-(2-氯苄基)草酰胺酸酯相关化合物在创新催化过程中的作用,有助于制定合成乙二醇等重要化学品的新策略 (Satapathy 等人,2017 年).

药物研究

- 在生育控制中的潜力: 草酰胺酸酯衍生物,包括乙基 N-(2-氯苄基)草酰胺酸酯,因其在生育控制中的作用而受到研究。这些化合物选择性地抑制乳酸脱氢酶-C4,这是一种对精子运动和生育至关重要的酶,表明在非激素男性避孕中具有潜在应用 (Rodríguez-Páez 等人,2011 年).

材料科学

- 发光和磁性: 由草酰胺酸配体形成的配位聚合物,包括与乙基 N-(2-氯苄基)草酰胺酸酯相关的配位聚合物,表现出独特的发光和磁性。这些性质对于开发用于电子、光子和磁性器件各种应用的材料至关重要 (Ma 等人,2018 年).

电磁研究

- 电化学性质: 对具有草酰胺酸配体的配合物的电化学性质的研究,包括乙基 N-(2-氯苄基)草酰胺酸酯,提供了分子结构和氧化还原过程之间关系的见解。这些发现与电化学和材料科学等领域相关,特别是在开发用于能量存储和电子应用的新材料方面 (Weheabby 等人,2019 年).

作用机制

Target of Action

Ethyl N-(2-chlorobenzyl)oxamate, also known as Oxamate, is a pyruvate analogue that primarily targets lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of pyruvate into lactate . This enzyme plays a crucial role in the process of glycolysis and the regulation of cellular metabolism .

Mode of Action

Oxamate acts as a direct inhibitor of LDH . It competes with pyruvate for the active site of LDH, thereby preventing the conversion of pyruvate into lactate . This inhibition disrupts the normal metabolic processes within the cell, leading to various downstream effects .

Biochemical Pathways

The inhibition of LDH by Oxamate affects the glycolytic pathway, leading to a decrease in lactate production . This can have significant effects on tissues such as adipose tissue and skeletal muscle, which rely heavily on glycolysis for energy production . The reduction in lactate levels can also lead to changes in the expression of various genes, including those involved in inflammation and insulin resistance .

Pharmacokinetics

It is known that oxamate is administered in vivo and has been shown to decrease body weight gain and blood glucose levels, and improve insulin sensitivity in animal models

Result of Action

The primary result of Oxamate’s action is an improvement in glycemic control and insulin sensitivity . This is achieved through the reduction of lactate production, leading to decreased serum levels of triglycerides, free fatty acids, C-reactive protein, interleukin-6, and tumor necrosis factor-alpha . Additionally, Oxamate has been shown to improve the morphology of pancreatic islets, potentially enhancing insulin secretion .

安全和危害

未来方向

While specific future directions for ethyl N-(2-chlorobenzyl)oxamate are not available, oxamate has been studied for its potential anti-cancer properties . Oxamate not only inhibits tumor growth at a high safe dose but also enhances the efficacy of pembrolizumab in Hu-PBMC-CDX mice . Oxamic acid derivatives may be a potential drug for the treatment of type 2 diabetes .

属性

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-11(15)10(14)13-7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWQIKZENBXRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288506 | |

| Record name | F2189-0437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6621-71-2 | |

| Record name | NSC56259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F2189-0437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-dichlorophenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B3407423.png)

![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B3407431.png)

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B3407455.png)